2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the chlorophenyl and phenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of thiosemicarbazides. One common method is the tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides, which consistently outperforms analogous semicarbazide cyclizations . Another approach involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch and continuous flow processes, can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl or chlorophenyl rings.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation . Additionally, it can interfere with signaling pathways such as the NF-kB pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
1,2,4-Oxadiazole: An isomer with different positioning of nitrogen and oxygen atoms in the ring.
1,2,3-Oxadiazole: Another isomer with a different arrangement of nitrogen and oxygen atoms.
Uniqueness
2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is unique due to the presence of both chlorophenyl and phenyl groups, which enhance its biological activity and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMRGBGBXKZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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